2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is a complex organic compound that features a benzylsulfanyl group and a pyrazole moiety
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
Pyrazole derivatives have been known to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways, leading to diverse pharmacological effects .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological and pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to participate in various biochemical reactions . The benzylsulfanyl group may interact with certain enzymes and proteins, potentially influencing their function .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Preparation of the Pyrazole Intermediate: The pyrazole moiety can be synthesized through the reaction of hydrazine with 1,3-diketones.
Coupling Reaction: The final step involves coupling the benzylsulfanyl intermediate with the pyrazole intermediate in the presence of a suitable base and solvent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antileishmanial and antimalarial agent.
Pharmacology: The compound’s interactions with biological targets are of interest for developing new therapeutic agents.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazol-5-ol.
Benzylsulfanyl Compounds: Compounds like benzylsulfanyl acetic acid.
Uniqueness
2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is unique due to the combination of its benzylsulfanyl and pyrazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-16(14-22-13-15-5-2-1-3-6-15)17-8-11-21-12-10-19-9-4-7-18-19/h1-7,9H,8,10-14H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSGGIZZXGACPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCOCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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